molecular formula C6H12OS2 B1595062 1,5-Dithiacyclooctan-3-ol CAS No. 86944-00-5

1,5-Dithiacyclooctan-3-ol

Cat. No. B1595062
CAS RN: 86944-00-5
M. Wt: 164.3 g/mol
InChI Key: WUMSAPPXLGVSSD-UHFFFAOYSA-N
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Description

1,5-Dithiacyclooctan-3-ol is an organosulfur compound with the empirical formula C6H12OS2 . It is a technical grade compound with an assay of 90% . This cyclic di-thioether is a colorless oil that is soluble in polar solvents .


Molecular Structure Analysis

The molecular weight of 1,5-Dithiacyclooctan-3-ol is 164.29 g/mol . The SMILES string representation of its structure is OC1CSCCCSC1 .


Physical And Chemical Properties Analysis

1,5-Dithiacyclooctan-3-ol has a refractive index (n20/D) of 1.597 (lit.) and a density of 1.272 g/mL at 25 °C (lit.) . It has a boiling point of 147 °C/2 mmHg (lit.) .

Scientific Research Applications

Electrostatic Stabilization in Chemical Reactions

1,5-Dithiacyclooctane, a closely related compound, has been studied for its efficiency in chemically reacting with and removing singlet oxygen from solutions. This is attributed to a conformational change that electrostatically stabilizes the persulfoxide, which is crucial in understanding its reaction mechanisms (Clennan, Hightower & Greer, 2005).

Photooxidation and Novel Bond Cleavage

Research on the sensitized photooxidation of 1,5-dithiacyclooctane has revealed novel carbon-sulfur bond cleavage and significant solvent effects. This finding is essential for understanding its behavior in various solvents and the potential for creating new compounds (Sheu, Foote & Gu, 1992).

Polymerization Potential

Studies have shown that cyclic allylic sulfides like 1,5-Dithiacyclooctan-3-ol can undergo efficient free-radical polymerization. This opens up possibilities for creating polymers with specific properties, such as low-temperature melting points and resistance to moisture (Evans & Rizzardo, 1996).

Unique Photooxidation Characteristics

1,5-Dithiacyclooctane demonstrates unique characteristics in its photooxidation process compared to other substrates, particularly in the efficiency of quenching singlet oxygen. This aspect is crucial for understanding its distinct chemical behavior (Clennan, Wang, Yang, Hodgson & Oki, 1992).

Reactivity in Zeolite Environments

The addition of 1,5-dithiacyclooctane to CaY leads to electron transfer and formation of radical cation, which reacts with molecular oxygen to give mono- and bis-sulfoxide products. This indicates a potential for catalytic reactions in zeolite environments (Zhou & Clennan, 1999).

Metal Complex Formation

1,5-Dithiacyclooctane forms complexes with metals like cobalt and rhodium, leading to various structural formations. Understanding these complexes is vital for applications in inorganic chemistry and material science (Wolford & Musker, 1991).

Safety And Hazards

1,5-Dithiacyclooctan-3-ol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,5-dithiocan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS2/c7-6-4-8-2-1-3-9-5-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMSAPPXLGVSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(CSC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357585
Record name 1,5-Dithiocan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dithiacyclooctan-3-ol

CAS RN

86944-00-5
Record name 1,5-Dithiocan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-Dithiacyclooctan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A first solution of 1,3-propanedithiol (10.82 grams, 0.10 moles, commercially available from Alfa Aesar; Ward Hill, Mass.) and ethanol (45 milliliters) was placed in a 60-milliliter syringe. A second solution of epichlorohydrin (9.25 grams, 0.10 moles) and ethanol (45 milliliters) was placed in a second 60-milliliter syringe. Both solutions were slowly added dropwise to a mixture of sodium hydroxide (8.80 grams, 0.22 moles) and ethanol (250 milliliters) at room temperature over 10 hours. After stirring for an additional 8 hours, the reaction mixture was concentrated under vacuum, and then diluted with ethyl acetate (200 milliliters). The organic phase was washed with water (200 milliliters) and saturated sodium chloride in water (100 milliliters) and dried over magnesium sulfate. The solvent was removed under reduced pressure to give the crude product that was purified by column chromatography over silica gel using a mixture of ethyl acetate in hexane (30/70 parts by weight). The product was isolated as an oil. (6.99 grams, 43% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.25 g
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Two
Quantity
8.8 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Four
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
MM Olmstead, WK Musker, RM Kessler - … Section C: Crystal …, 1984 - scripts.iucr.org
(IUCr) Structures of bis(1,5-dithiacyclooctan-3-ol-O,S,S')nickel(II) diperchlorate dimethanol, [Ni(C6H12OS2)2](ClO4)2.2CH4O, and bis(1,5-dithiacyclooctan-3-ol-O,S,S')iron(II) …
Number of citations: 4 scripts.iucr.org
RA Evans, E Rizzardo - Macromolecules, 2000 - ACS Publications
The effect of substituents on the free-radical ring-opening polymerization behavior and polymerization volume shrinkage of the cyclic allylic sulfides 6-methylene-1,4-dithiacycloheptane …
Number of citations: 47 pubs.acs.org
MM Olmstead, RM Kessler, H Hope… - … Section C: Crystal …, 1987 - scripts.iucr.org
(IUCr) Coordination of thioether to the hard metals TiIV and PbII Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (metal-organic …
Number of citations: 15 scripts.iucr.org
L Zhu, NM Kostić - Inorganica chimica acta, 2002 - Elsevier
Bovine serum, pig serum, and chicken egg albumins were incubated at 60C for 2 days or at 50C for 6 days with the pyridine (py) complex trans-[Pd(py) 2 (H 2 O) 2 ] 2+ , the …
Number of citations: 52 www.sciencedirect.com
NV Kaminskaia, NM Kostić - Journal of the Chemical Society, Dalton …, 1996 - pubs.rsc.org
The palladium(II) complexes [Pd(H2O)4]2+, cis-[Pd(en)(H2O)2]2+, cis-[Pd(Met-OMe)(H2O)2]2+, cis-[Pd(dtcol)(H2O)2]2+ and [Pd(dien)(H2O)]2+, which contain aqua, ethane-1,2-…
Number of citations: 80 pubs.rsc.org
P Galli, RA Evans, C Bertarelli… - Journal of Polymer …, 2021 - Wiley Online Library
The development and characterization of a new holographic photopolymer system showing high refractive index modulation (∆n) is presented. It exploits the ring‐opening …
Number of citations: 10 onlinelibrary.wiley.com
K Choi, JWM Chon, M Gu, N Malic… - Advanced Functional …, 2009 - Wiley Online Library
Holographic data storage, due to its potential to increase capacity beyond one terabyte per disk, is tipped to be one of the next generation optical data storage technologies. Polymer‐…
Number of citations: 31 onlinelibrary.wiley.com
WK Musker, MM Olmstead, RM Kessler - Inorganic Chemistry, 1984 - ACS Publications
Although 1, 5-dithiacyclooctane (1, 5-DTCO) rapidly reduces copper (II) perchlorate, substitution of a hydroxyl groupat the 3-position of the eight-membered ring (3-hydroxy-1, 5-…
Number of citations: 18 pubs.acs.org
WK Musker, MM Olmstead, RM Kessler - Inorganic Chemistry, 1984 - ACS Publications
Cu (3-MeO-l, 5-DTCO) 2C104-CH3OH. Crystals suitable for data collection were obtained from the methanolic reaction mixture. A well-formed crystal was selected and mounted with its …
Number of citations: 16 pubs.acs.org
NV Kaminskaia, IA Guzei, NM Kostić - Journal of the Chemical Society …, 1998 - pubs.rsc.org
Palladium(II) complexes containing the bidentate ligand 3,6-dithiaoctane-1,8-diol (dtod) and chloride anions (1) or solvent molecules (2) as two unidentate ligands were synthesized …
Number of citations: 30 pubs.rsc.org

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